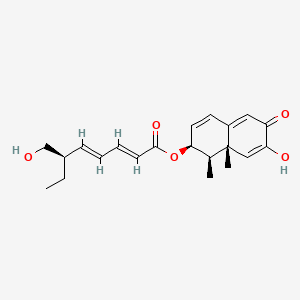

Septeremophilane E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(1R,2S,8aS)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2-dihydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate |

InChI |

InChI=1S/C21H26O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-12,14-15,19,22,24H,4,13H2,1-3H3/b7-5+,8-6+/t14-,15+,19-,21+/m0/s1 |

InChI Key |

QBVIUBZINCBJDU-WGWLHPTCSA-N |

Isomeric SMILES |

CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)C(=C[C@@]2([C@H]1C)C)O |

Canonical SMILES |

CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(=CC2(C1C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Bioactive Arsenal: A Technical Guide to the Secondary Metabolites of Septoria rudbeckiae

For Researchers, Scientists, and Drug Development Professionals

Septoria rudbeckiae, a fungus known primarily as a plant pathogen causing leaf spot disease on Rudbeckia species, has emerged as a prolific source of novel and bioactive secondary metabolites.[1][2][3][4] Recent investigations into an endophytic strain of this fungus have led to the isolation and characterization of a diverse array of compounds, primarily eremophilane sesquiterpenoids, exhibiting significant antibacterial and anti-inflammatory properties. This guide provides an in-depth analysis of these compounds, their biological activities, and the experimental protocols utilized in their discovery, offering a valuable resource for natural product discovery and drug development.

Isolated Secondary Metabolites from Septoria rudbeckiae

A comprehensive study led to the isolation of twenty-one compounds from the endophytic fungus Septoria rudbeckiae.[5][6] These include fourteen eremophilane sesquiterpenoids, nine of which were previously unknown, three other known sesquiterpenes, two tetralone derivatives, and two cholesterol analogues. The novel eremophilane sesquiterpenoids, named septoreremophilanes A–I, represent a significant addition to this class of natural products.[5][6]

The isolated compounds are categorized as follows:

-

Eremophilane Sesquiterpenoids:

-

Septoreremophilanes A–I (Compounds 1–9)

-

Five known eremophilane sesquiterpenoids (Compounds 10–14)

-

-

Other Sesquiterpenes (Compounds 15–17)

-

Tetralone Derivatives (Compounds 18, 19)

-

Cholesterol Analogues (Compounds 20, 21)

A notable structural feature of septoreremophilanes A-F and a derivative of G (compounds 1–6 and 7a) is a highly oxygenated 6/6/5 tricyclic system that includes a hemiacetal moiety.[5][6]

Biological Activity of Isolated Compounds

The isolated metabolites were screened for their antibacterial and anti-neuroinflammatory activities, revealing several promising candidates for further development.

Antibacterial Activity

All isolated compounds were tested against a panel of eight pathogenic bacteria. The most potent activities were observed for compound 4 (a septoreremophilane) and compound 20 (a cholesterol analogue).

Table 1: Minimum Inhibitory Concentration (MIC) of Lead Antibacterial Compounds

| Compound | Target Bacterium | MIC (μM) |

| 4 | Pseudomonas syringae pv. actinidae | 6.25[5][6] |

| 20 | Bacillus cereus | 6.25[5][6] |

Scanning electron microscopy analysis revealed that both compounds 4 and 20 exert their antibacterial effect by altering the outer structure of the bacterial cells.[5] These findings suggest that these compounds could serve as valuable templates for developing new agrochemical bactericides.[5]

Anti-inflammatory Activity

The nine novel septoreremophilanes (compounds 1–9) were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-induced BV-2 microglial cells, a common model for neuroinflammation.

Table 2: Anti-neuroinflammatory Activity of Septoreremophilane 6

| Compound | Bioassay | IC₅₀ (μM) |

| 6 | Inhibition of NO generation in LPS-induced BV-2 cells | 12.0 ± 0.32[5][6] |

Compound 6 demonstrated the most potent anti-inflammatory effect.[5][6] Further investigation through molecular docking was performed to explore the potential mechanisms underlying this activity.[5][6]

Experimental Protocols and Methodologies

The discovery of these novel metabolites involved a systematic workflow encompassing fungal fermentation, extraction, chromatographic separation, and bioassays.

Fungal Culture and Fermentation

The endophytic fungus Septoria rudbeckiae was isolated and cultured on a solid rice medium to produce a sufficient quantity of secondary metabolites for extraction and analysis.

Extraction and Isolation

The fermented rice culture was subjected to extraction using an organic solvent. The resulting crude extract was then partitioned and subjected to a series of chromatographic techniques to separate the individual compounds. These techniques included:

-

Silica gel column chromatography

-

Sephadex LH-20 column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC)

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Antibacterial Bioassay

The minimum inhibitory concentration (MIC) of each compound against a panel of eight bacteria was determined using a standard in vitro assay.

Anti-neuroinflammatory Bioassay

The inhibitory effect of the novel compounds on nitric oxide (NO) production was measured in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The half-maximal inhibitory concentration (IC₅₀) was calculated to quantify the potency of the active compounds.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the relationship between the identified chemical classes and their biological functions.

Caption: Experimental workflow for isolation and analysis of metabolites.

Caption: Relationship between metabolite classes and observed bioactivities.

References

- 1. Leaf Spots of Rudbeckia [missouribotanicalgarden.org]

- 2. umass.edu [umass.edu]

- 3. Septoria leaf spot - Integrated Pest Management [canr.msu.edu]

- 4. Prepare for Rudbeckia Leaf Spots [hyg.ipm.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Eremophilane Sesquiterpenoids from Fungi: A Technical Guide for Researchers

An in-depth exploration of the chemical diversity, biosynthesis, and therapeutic potential of eremophilane sesquiterpenoids derived from fungal sources, tailored for researchers, scientists, and drug development professionals.

Eremophilane-type sesquiterpenoids are a class of natural products characterized by a bicyclic decalin core structure. While prevalent in the plant kingdom, fungi have emerged as a prolific and chemically diverse source of these compounds, often producing enantiomers of their plant-derived counterparts.[1][2] Fungal eremophilanes exhibit a wide array of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a compelling area of study for drug discovery and development.[3][4][5] This guide provides a comprehensive overview of the current knowledge on fungal eremophilane sesquiterpenoids, with a focus on their chemical structures, producing organisms, biological activities, and the experimental protocols used for their study.

Chemical Diversity and Fungal Sources

Fungi, particularly from the genera Aspergillus, Penicillium, Rhizopycnis, Septoria, and Xylaria, are rich sources of eremophilane sesquiterpenoids.[6][7][8][9][10][11][12][13][14][15] These compounds often feature a high degree of oxidation and can be adorned with various functional groups, including lactones, lactams, and highly functionalized fatty acid esters, which can significantly contribute to their bioactivity.[3][4] The structural diversity is vast, ranging from relatively simple bicyclic structures to complex, highly oxygenated tricyclic and even pentacyclic systems.[13][16]

For instance, researchers have isolated aurantiophilanes from Aspergillus aurantiobrunneus, some of which are highly oxygenated eremophilane sesquiterpenoids.[6][7][17][18] The endophytic fungus Rhizopycnis vagum has yielded a plethora of eremophilanes, including rhizoperemophilanes, with some featuring uncommon epoxy rings or unprecedented nor-eremophilane lactone-lactam skeletons.[11][12] Similarly, novel eremophilane derivatives with cytotoxic activity have been identified from Penicillium roqueforti and Penicillium citreonigum.[9][10] Endophytic fungi, such as Camarops sp. and Septoria rudbeckiae, have also proven to be a source of bioactive eremophilanes with anti-inflammatory and antibacterial properties.[13][19][20][21][22]

Biological Activities and Therapeutic Potential

The diverse structures of fungal eremophilane sesquiterpenoids are matched by their broad spectrum of biological activities, highlighting their potential as leads for new therapeutic agents.

Cytotoxic and Antitumor Activity

A significant number of eremophilanes from fungi have demonstrated potent cytotoxicity against various human cancer cell lines.[1][9][16][23][24] For example, aureoterrolides isolated from Aspergillus aureoterreus showed moderate cytotoxic activity against HL-60, HepG-2, and SKOV-3 cell lines.[16] PR toxin, produced by Emericellopsis maritima, exhibited cytotoxicity against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 human cancer cell lines.[23][24] Furthermore, eremophilanes from a marine-derived Penicillium copticola have shown selective inhibition against human non-small cell lung cancer cells (A549).[1][2]

Antimicrobial and Phytotoxic Activities

Fungal eremophilanes also display significant antimicrobial and phytotoxic effects.[11][12][13][20][22][23][24][25] Compounds isolated from Rhizopycnis vagum have exhibited antibacterial activities, while others from the same fungus showed strong phytotoxic effects against the radicle elongation of rice seedlings.[11][12] Eremophilanes from the coprophilous fungus Penicillium sp. G1-a14, such as sporogen AO-1 and dihydrosporogen AO-1, caused significant inhibition of radicle growth in both Amaranthus hypochondriacus and Echinochloa crus-galli.[25] Additionally, certain eremophilane sesquiterpenoids from Septoria rudbeckiae have shown potent inhibitory effects against bacteria like Pseudomonas syringae pv. actinidae and Bacillus cereus.[20][22]

Anti-inflammatory and Neuroprotective Activities

The anti-inflammatory potential of these compounds is another promising area of research.[13][19][20][21][22] Eremophilanes from Camarops sp. have shown potential anti-inflammatory properties by inhibiting the respiratory burst of neutrophils.[19][21] A compound from Septoria rudbeckiae displayed potent inhibition of nitric oxide (NO) generation in lipopolysaccharide-induced BV-2 microglial cells.[20][22] Furthermore, some eremophilanes from Penicillium copticola have demonstrated neuroprotective effects.[1][2]

Other Activities

Other reported biological activities for fungal eremophilanes include immunosuppressive and selective ligand binding for neuropeptide Y (NPY) Y5 receptors, suggesting their potential in a wider range of therapeutic areas.[6][7][14]

Data Presentation: Bioactivity of Fungal Eremophilane Sesquiterpenoids

| Compound Name | Fungal Source | Biological Activity | Quantitative Data (e.g., IC50, MIC) |

| Aureoterrolide A | Aspergillus aureoterreus | Cytotoxicity (HL-60, HepG-2, SKOV-3) | IC50: 4.53 - 24.71 µM[16] |

| Aureoterrolide B | Aspergillus aureoterreus | Cytotoxicity (HL-60, HepG-2, SKOV-3) | IC50: 4.53 - 24.71 µM[16] |

| Aureoterrolide I | Aspergillus aureoterreus | Cytotoxicity (HL-60, HepG-2, SKOV-3) | IC50: 4.53 - 24.71 µM[16] |

| Aureoterrolide J | Aspergillus aureoterreus | Cytotoxicity (HL-60, HepG-2, SKOV-3) | IC50: 4.53 - 24.71 µM[16] |

| Aureoterrolide K | Aspergillus aureoterreus | Cytotoxicity (HL-60, HepG-2, SKOV-3) | IC50: 4.53 - 24.71 µM[16] |

| Aureoterrolide N | Aspergillus aureoterreus | Cytotoxicity (HL-60) | 55.2% inhibition at 40.0 μM[26] |

| Citreopenin | Penicillium citreonigrum | Cytotoxicity (KB-VIN) | IC50 = 11.0 ± 0.156 μM[9] |

| Brominated eremophilane | Penicillium citreonigrum | Cytotoxicity (MDA-MB-231) | IC50 = 5.42 ± 0.167 μM[9] |

| Dipeniroqueforin A | Penicillium roqueforti | Cytotoxicity | Broad-spectrum activity[10] |

| Rhizoperemophilane N | Rhizopycnis vagum | Cytotoxicity (NCI-H1650, BGC823) | Selective activity[11][12] |

| Rhizoperemophilanes | Rhizopycnis vagum | Antibacterial | Compounds 11, 16, and 20 showed activity[11][12] |

| Rhizoperemophilanes | Rhizopycnis vagum | Phytotoxicity (rice seedlings) | Compounds 5, 6, 12, 13, 16, 19 showed strong activity[11][12] |

| PR toxin (16) | Emericellopsis maritima | Cytotoxicity (HepG2, MCF-7, A549, A2058, Mia PaCa-2) | IC50: 3.75 - 33.44 µM[23][24] |

| (+)-Aristolochene (10) | Emericellopsis maritima | Antifungal (A. fumigatus, C. albicans) | Active at 471 µM[23][24] |

| Septoreremophilane (4) | Septoria rudbeckiae | Antibacterial (P. syringae pv. actinidae) | MIC = 6.25 μM[20][22] |

| Septoreremophilane (6) | Septoria rudbeckiae | Anti-inflammatory (NO inhibition in BV-2 cells) | IC50 = 12.0 ± 0.32 μM[20][22] |

| Sporogen AO-1 (3) | Penicillium sp. G1-a14 | Phytotoxicity (A. hypochondriacus, E. crus-galli) | IC50 = 0.17 mM (A. hypochondriacus), 0.17 mM (E. crus-galli)[25] |

| Dihydrosporogen AO-1 (4) | Penicillium sp. G1-a14 | Phytotoxicity (A. hypochondriacus, E. crus-galli) | IC50 = 0.17 mM (A. hypochondriacus), 0.30 mM (E. crus-galli)[25] |

| Copteremophilane H (8) | Penicillium copticola | Cytotoxicity (A549) | IC50 = 3.23 μM[1] |

| Copteremophilane G (7) | Penicillium copticola | Neuroprotection | Showed neuroprotective effect[1] |

| Xylarenal A | Xylaria persicaria | NPY Y5 Receptor Ligand | Modest affinity[14] |

| Xylarenal B | Xylaria persicaria | NPY Y5 Receptor Ligand | Modest affinity[14] |

Experimental Protocols

The discovery and characterization of novel eremophilane sesquiterpenoids from fungi involve a multi-step process, from fungal cultivation to structure elucidation and bioactivity screening.

Fungal Cultivation and Extraction

Fungal strains are typically isolated from various environments, including soil, marine sediments, and as endophytes from plants.[11][12][15][19][21][23][24] Cultivation is carried out on solid or in liquid media, with the choice of media and culture conditions often influencing the metabolic profile of the fungus. After an appropriate incubation period, the fungal biomass and/or the culture broth are extracted with organic solvents such as ethyl acetate or methanol to obtain a crude extract containing the secondary metabolites.

Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. A common workflow involves:

-

Initial Fractionation: The crude extract is often first fractionated using column chromatography with silica gel or other stationary phases.[11][12]

-

Size-Exclusion Chromatography: Sephadex LH-20 is frequently used to separate compounds based on their size.[11][12]

-

Reversed-Phase Chromatography: Open column chromatography with ODS (octadecylsilane) or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is used for fine purification of the fractions to yield pure compounds.[11][12]

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula of the compound.[6][7][18][23][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecule.[6][7][18][27]

-

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the absolute stereochemistry of crystalline compounds.[6][7][9][27]

-

Electronic Circular Dichroism (ECD) Spectroscopy: In cases where suitable crystals cannot be obtained, the absolute configuration can often be determined by comparing experimental ECD spectra with those calculated using quantum chemical methods.[6][7][11][12]

Bioactivity Assays

The purified compounds are then evaluated for their biological activities using a variety of in vitro assays. For example, cytotoxic activity is commonly assessed using the MTT assay against a panel of human cancer cell lines.[1] Antibacterial and antifungal activities are determined by measuring the minimum inhibitory concentration (MIC) against various pathogenic microbes. Anti-inflammatory activity can be evaluated by measuring the inhibition of NO production in LPS-stimulated macrophage or microglial cells.[20][22]

Mandatory Visualizations

Biosynthesis of Fungal Eremophilane Sesquiterpenoids

The biosynthesis of eremophilane sesquiterpenoids in fungi begins with the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic bicyclic core. This process is catalyzed by a terpene synthase, aristolochene synthase, which produces the key intermediate, aristolochene.[28] Subsequent structural diversification is achieved through a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes.[28][29] These modifications include hydroxylations, oxidations, and rearrangements, leading to the vast array of eremophilane structures found in nature.

Caption: Generalized biosynthetic pathway of eremophilane sesquiterpenoids in fungi.

Experimental Workflow for Isolation and Characterization

The process of discovering new eremophilane sesquiterpenoids from fungi follows a systematic workflow that integrates microbiology, analytical chemistry, and pharmacology. This workflow ensures the efficient isolation, structural determination, and biological evaluation of these natural products.

Caption: Experimental workflow for fungal eremophilane sesquiterpenoid discovery.

Conclusion

Eremophilane sesquiterpenoids from fungal sources represent a structurally diverse and biologically active class of natural products. Their potent cytotoxic, antimicrobial, and anti-inflammatory activities underscore their potential as a foundation for the development of new pharmaceuticals. Continued exploration of fungal biodiversity, coupled with modern analytical and screening techniques, is likely to uncover novel eremophilane structures with unique therapeutic applications. This guide provides a foundational understanding for researchers poised to delve into this exciting field of natural product chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eremophilane-type sesquiterpenes from fungi and their medicinal potential | Semantic Scholar [semanticscholar.org]

- 4. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Selective cytotoxic eremophilane-type sesquiterpenes from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]

- 12. Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eremophilane Sesquiterpenoids with Antibacterial and Anti-inflammatory Activities from the Endophytic Fungus Septoria rudbeckiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aureoterrolides B‒M: Eremophilane-type sesquiterpenoids isolated from Aspergillus aureoterreus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. New Eremophilane-Type Sesquiterpenes from the Marine Sediment-Derived Fungus Emericellopsis maritima BC17 and Their Cytotoxic and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Undescribed α-pyrone-containing mycotoxins and an eremophilane-type sesquiterpenoid isolated from Aspergillus aureoterreus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Bioinformatics-Guided Reconstitution of Biosynthetic Machineries of Fungal Eremophilane Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Chemical Architecture of Eremophilane Sesquiterpenoids: A Technical Guide

Introduction

Eremophilane-type sesquiterpenoids are a diverse class of natural products characterized by a bicyclic carbon skeleton.[1] These compounds, frequently isolated from fungi and plants, exhibit a wide range of biological activities, including antitumor, neuroprotective, anti-inflammatory, and immunosuppressive properties.[1][2][3][4] The determination of their complex three-dimensional structures is a critical step in understanding their therapeutic potential and enabling further drug development.

This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of a novel eremophilane sesquiterpenoid, herein referred to as Septeremophilane E. The protocols and data presented are representative of the rigorous analytical techniques required to unambiguously determine the chemical structure of such compounds.

Experimental Protocols

The elucidation of this compound's structure follows a logical workflow from isolation to final structural confirmation.

Isolation and Purification

The producing organism, typically a fungus or plant, is cultivated and the biomass is extracted with an organic solvent such as ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the pure compound.

-

Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate).

-

Fine Purification: Fractions containing the compound of interest are further purified by repeated column chromatography over silica gel or Sephadex LH-20, followed by final purification using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a methanol-water or acetonitrile-water mobile phase.

Spectroscopic Analysis

A combination of spectroscopic techniques is employed to determine the planar structure and relative stereochemistry of the isolated compound.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons. These experiments are typically performed in a deuterated solvent like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and piecing together the carbon skeleton.[3][5]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[3][5]

-

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as conjugated systems.

Determination of Absolute Configuration

The final step in structure elucidation is the determination of the absolute stereochemistry.

-

Electronic Circular Dichroism (ECD): The experimental ECD spectrum of the natural product is compared with the computationally calculated ECD spectrum for the possible enantiomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[2][3]

-

Single-Crystal X-ray Diffraction: If the compound can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[2]

Data Presentation: Spectroscopic Data for this compound

The following tables summarize the quantitative data obtained for this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.35 | m | |

| 2.18 | m | ||

| 3 | 1.85 | m | |

| 1.65 | m | ||

| 4 | 2.50 | m | |

| 6 | 4.20 | dd | 11.5, 5.0 |

| 8 | 3.95 | d | 2.5 |

| 9 | 5.80 | s | |

| 12 | 1.95 | s | |

| 14 | 1.10 | d | 7.0 |

| 15 | 0.95 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 205.1 | C |

| 2 | 45.2 | CH₂ |

| 3 | 25.8 | CH₂ |

| 4 | 41.5 | CH |

| 5 | 55.3 | C |

| 6 | 75.8 | CH |

| 7 | 140.2 | C |

| 8 | 70.1 | CH |

| 9 | 125.4 | CH |

| 10 | 160.5 | C |

| 11 | 135.1 | C |

| 12 | 20.9 | CH₃ |

| 13 | 170.3 | C |

| 14 | 15.7 | CH₃ |

| 15 | 21.3 | CH₃ |

Table 3: Key HMBC and NOESY Correlations for this compound

| Proton | HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| H-4 | C-2, C-3, C-5, C-10, C-14, C-15 | H-6, H-14 |

| H-6 | C-5, C-7, C-8, C-10, C-11 | H-4, H-15 |

| H-9 | C-1, C-5, C-7, C-8, C-10 | H-14 |

| H₃-12 | C-7, C-11, C-13 | |

| H₃-14 | C-3, C-4, C-5 | H-4, H-9 |

| H₃-15 | C-4, C-5, C-6, C-10 | H-6 |

Visualizations

The following diagrams illustrate the workflow of the structure elucidation process and the logical connections derived from the spectroscopic data.

Figure 1: Workflow for the structure elucidation of this compound.

Figure 2: Logical relationships in NMR-based structure elucidation.

The comprehensive application of modern spectroscopic and analytical techniques is paramount for the successful structure elucidation of novel natural products like this compound. The combination of mass spectrometry, extensive 1D and 2D NMR analysis, and chiroptical methods provides a powerful toolkit for unambiguously determining the chemical structure, including its absolute stereochemistry. This detailed structural information is the foundation for future research into the biological activity and potential therapeutic applications of this and other eremophilane-type sesquiterpenoids.

References

- 1. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Determination of the Absolute Configuration of Septeremophilane E

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, "Septeremophilane E" is not a compound with a publicly documented structure or absolute configuration. This guide, therefore, presents a hypothetical workflow for the determination of its absolute configuration, based on established methodologies for analogous eremophilane-type sesquiterpenoids. The experimental data and structural details are representative examples derived from published studies on similar natural products.

Introduction

Eremophilane-type sesquiterpenoids are a class of natural products characterized by a bicyclic carbon skeleton.[1][2][3] The determination of their absolute configuration is crucial for understanding their biological activity and for enabling enantioselective synthesis. This document outlines the comprehensive experimental and computational workflow for elucidating the absolute stereochemistry of a novel hypothetical eremophilane, designated this compound.

The structure of this compound is presumed to be elucidated through standard spectroscopic techniques. The primary challenge lies in assigning the correct three-dimensional arrangement of its chiral centers. This guide will detail the multifaceted approach required, integrating spectroscopic analysis, chemical derivatization, and computational chemistry.

Putative Structure Elucidation and Relative Stereochemistry

The planar structure and relative stereochemistry of this compound would first be established using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

2.1.1. HRESIMS Analysis:

-

Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: The mass-to-charge ratio (m/z) is measured to at least four decimal places to allow for the unambiguous determination of the molecular formula.

2.1.2. NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Sample Preparation: 1-5 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).

-

Experiments: A standard suite of NMR experiments is performed:

-

¹H NMR: To identify proton chemical shifts and coupling constants.

-

¹³C NMR and DEPT: To determine the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which are critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key to assigning the relative stereochemistry of the molecule.

-

Data Presentation

The NMR data would be compiled into a comprehensive table for clear interpretation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 45.2 | 2.15 (m) | C-2, C-5, C-10 | H-2, H-14 |

| 2 | 28.7 | 1.80 (m), 1.65 (m) | C-1, C-3, C-10 | H-1, H-3 |

| 3 | 71.5 | 4.10 (dd, 10.5, 4.5) | C-2, C-4, C-5 | H-2, H-4 |

| 4 | 50.1 | 2.50 (q, 7.0) | C-3, C-5, C-15 | H-3, H-15 |

| 5 | 48.9 | - | - | - |

| 6 | 25.4 | 1.95 (m), 1.75 (m) | C-5, C-7, C-10 | H-7 |

| 7 | 125.8 | 5.80 (d, 5.0) | C-5, C-6, C-8, C-11 | H-6, H-12 |

| 8 | 140.2 | - | - | - |

| 9 | 40.3 | 2.20 (m), 2.05 (m) | C-1, C-8, C-10 | H-1, H-10 |

| 10 | 38.6 | 1.90 (m) | C-1, C-5, C-6, C-9 | H-1, H-9 |

| 11 | 135.1 | - | - | - |

| 12 | 22.1 | 1.85 (s) | C-7, C-11, C-13 | H-7, H-13 |

| 13 | 20.5 | 1.90 (s) | C-11, C-12 | H-12 |

| 14 | 15.3 | 0.95 (s) | C-1, C-5, C-6, C-10 | H-1 |

| 15 | 12.8 | 1.10 (d, 7.0) | C-3, C-4, C-5 | H-4 |

Determination of Absolute Configuration

With the relative stereochemistry established, the following methods would be employed to determine the absolute configuration of this compound.

Electronic Circular Dichroism (ECD) Spectroscopy

3.1.1. Experimental Protocol:

-

Instrument: A dedicated CD spectrometer.

-

Method: The experimental ECD spectrum of this compound is recorded in a suitable solvent (e.g., methanol).

-

Computational Analysis:

-

A conformational search of the two possible enantiomers of this compound is performed using molecular mechanics.

-

The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level.

-

Time-Dependent DFT (TD-DFT) calculations are then performed on the optimized conformers to predict the ECD spectra.

-

The calculated spectra for each enantiomer are Boltzmann-averaged and compared to the experimental spectrum. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

-

3.1.2. Data Presentation

The results of the ECD analysis would be summarized by comparing the experimental and calculated spectra.

Table 2: Comparison of Experimental and Calculated ECD Data

| Method | Cotton Effect (nm) | Sign |

| Experimental | 245 | + |

| 290 | - | |

| Calculated (4S, 5R, 10R) | 248 | + |

| 292 | - | |

| Calculated (4R, 5S, 10S) | 248 | - |

| 292 | + |

Modified Mosher's Method

This chemical derivatization method is used to determine the absolute configuration of secondary alcohols.

3.2.1. Experimental Protocol:

-

This compound is treated separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of a base (e.g., pyridine) to form the (S)- and (R)-MTPA esters, respectively.

-

The ¹H NMR spectra of both diastereomeric esters are recorded.

-

The chemical shift differences (Δδ = δS - δR) for the protons near the newly formed ester group are calculated.

-

By analyzing the sign of the Δδ values for protons on either side of the C-3 carbinol center, the absolute configuration at C-3 can be determined.

X-ray Crystallography

If a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive determination of absolute configuration.

3.3.1. Experimental Protocol:

-

Crystallization: Crystals are grown by slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected using Cu Kα radiation.

-

Structure Solution and Refinement: The structure is solved and refined. The absolute configuration is determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₂₂O₂ |

| Formula Weight | 234.33 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.2345(3) |

| b (Å) | 10.5432(4) |

| c (Å) | 15.6789(6) |

| V (ų) | 1361.23(9) |

| Z | 4 |

| R₁ [I > 2σ(I)] | 0.035 |

| wR₂ (all data) | 0.089 |

| Flack Parameter | 0.05(7) |

Visualization of Workflows

The logical flow of the structure elucidation and stereochemical assignment process can be visualized as follows:

Caption: Workflow for the determination of the absolute configuration of this compound.

The decision-making process for assigning the absolute configuration based on ECD data can be illustrated as follows:

Caption: Decision workflow for ECD-based assignment of absolute configuration.

Conclusion

The determination of the absolute configuration of a novel natural product like this compound requires a rigorous and multi-pronged approach. By combining high-resolution spectroscopic techniques, computational chemistry, and potentially chemical derivatization or X-ray crystallography, an unambiguous assignment of its stereochemistry can be achieved. This foundational stereochemical information is indispensable for any future research into its synthesis, biosynthesis, and pharmacological properties.

References

Spectroscopic Profile of Septeremophilane E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Septeremophilane E, a trinor-eremophilane sesquiterpenoid. The information presented herein is compiled from the peer-reviewed publication, "Trinor- and tetranor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus Septoria rudbeckiae" published in Phytochemistry in 2021.[1][2][3] This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for the determination of the elemental composition of a molecule. For this compound, HRESIMS analysis was employed to establish its molecular formula.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 223.0965 | 223.0961 | C₁₂H₁₄O₄ |

| [M+Na]⁺ | 245.0784 | 245.0783 | C₁₂H₁₄O₄Na |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃) and are summarized in the tables below. This data is fundamental for the structural elucidation and verification of the compound.

¹H NMR Spectroscopic Data (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.89 | s | |

| 3α | 2.50 | dd | 18.0, 4.8 |

| 3β | 2.65 | d | 18.0 |

| 4 | 3.25 | m | |

| 6α | 2.39 | ddd | 13.2, 7.8, 3.6 |

| 6β | 2.50 | m | |

| 9 | 5.96 | s | |

| 10-OH | 3.86 | s | |

| 14 | 1.25 | d | 6.6 |

| 15 | 1.15 | s |

¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| 1 | 146.4 | CH |

| 2 | 138.0 | C |

| 3 | 41.8 | CH₂ |

| 4 | 31.5 | CH |

| 5 | 45.6 | C |

| 6 | 36.8 | CH₂ |

| 7 | 197.8 | C |

| 8 | 171.2 | C |

| 9 | 118.2 | CH |

| 10 | 95.7 | C |

| 14 | 21.0 | CH₃ |

| 15 | 15.1 | CH₃ |

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures, as detailed in the source publication.

Fungal Material and Fermentation

The fungal strain Septoria rudbeckiae was isolated from the halophyte Karelinia caspia. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L conical flasks, each containing 100 g of rice and 120 mL of distilled water. The flasks were autoclaved and then inoculated with the fungal mycelia. The cultures were incubated at 28 °C for 40 days under static conditions.

Extraction and Isolation

The fermented rice culture was extracted exhaustively with a 1:1 mixture of ethyl acetate and methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to a series of chromatographic techniques for purification. This included column chromatography over silica gel, followed by preparative thin-layer chromatography (pTLC), and ultimately, purification by high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis.[1][2][3]

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak (CDCl₃: δH 7.26, δC 77.16).

-

HRESIMS: High-resolution electrospray ionization mass spectra were obtained on an Agilent 6200 series TOF/6500 series Q-TOF B.05.01 mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

References

Quantum Chemical Calculations in the Structural Elucidation of Septeremophilane E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the structural determination of Septeremophilane E, a trinor-eremophilane sesquiterpenoid. The methodologies, data, and workflows presented are based on the successful elucidation of this natural product, showcasing the synergy between experimental spectroscopy and computational chemistry. This document is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Challenge of Natural Product Structure Elucidation

The unambiguous determination of a natural product's chemical structure, including its relative and absolute configuration, is a critical step in drug discovery and development. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, they can sometimes be insufficient for complex molecules with multiple stereocenters. Quantum chemical calculations have emerged as an indispensable tool to complement experimental data, providing a robust method for assigning the correct structure from a set of plausible diastereomers.[1] This guide focuses on the computational strategies employed for this compound, a sesquiterpenoid isolated from the fungus Septoria rudbeckiae.[1][2]

The Structure of this compound

This compound is a trinor-eremophilane sesquiterpenoid. Its structure was determined through a combination of spectroscopic analysis (HRESIMS, 1D and 2D NMR) and confirmed using quantum chemical calculations of its NMR and electronic circular dichroism (ECD) spectra.[1]

Experimental and Computational Protocols

The structural elucidation of this compound relies on a rigorous comparison between experimental data and computationally predicted spectroscopic parameters for one or more candidate structures.

Experimental Data Acquisition (Cited)

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Electronic Circular Dichroism (ECD): The experimental ECD spectrum was recorded in a suitable solvent (e.g., methanol).

Computational Methodology

The following protocols outline a standard and effective workflow for the quantum chemical analysis of a molecule like this compound.[1]

3.2.1. Conformational Analysis

A thorough search of the conformational space is the foundational step for accurate spectroscopic calculations.

-

Initial Search: A preliminary conformational search is typically performed using a molecular mechanics force field (e.g., MMFF94s) to identify low-energy conformers.

-

Geometry Optimization: The resulting low-energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory is the B3LYP functional with the 6-31G(d) basis set.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). The thermal corrections to Gibbs free energies from these calculations are used to determine the relative populations of each conformer at a given temperature (e.g., 298.15 K) according to the Boltzmann distribution.

3.2.2. NMR Chemical Shift Calculation

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants.

-

Level of Theory: DFT calculations are performed on the Boltzmann-averaged geometries. A common choice is the mPW1PW91 functional with the 6-31G(d) basis set, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM) to mimic the experimental conditions.

-

Data Processing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. The final predicted NMR spectrum is a Boltzmann-weighted average of the spectra for all significant conformers.

3.2.3. ECD Spectrum Calculation

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and rotatory strengths, which are necessary to generate the ECD spectrum.

-

Level of Theory: Calculations are performed on the previously optimized low-energy conformers. A long-range corrected functional, such as CAM-B3LYP, with a triple-zeta basis set (e.g., TZVP) is often employed, along with a PCM solvent model.

-

Spectrum Generation: The calculated ECD spectrum for each conformer is generated by fitting the rotatory strengths to Gaussian functions. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. This is then compared to the experimental spectrum to assign the absolute configuration.

Data Presentation

The core of the structure elucidation process is the direct comparison of experimental and calculated data. The following tables present the ¹H and ¹³C NMR data for this compound as reported in the literature.[1]

Table 1: Experimental NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 134.6 | |

| 2 | 129.5 | 6.11 (s) |

| 3 | 199.8 | |

| 4 | 51.4 | |

| 5 | 53.9 | 2.05 (m) |

| 6 | 32.7 | 1.83 (m), 1.62 (m) |

| 7 | 41.5 | 2.15 (m) |

| 8 | 25.1 | 1.75 (m), 1.55 (m) |

| 9 | 170.2 | |

| 10 | 148.1 | |

| 11 | 21.2 | 2.01 (s) |

| 12 | 14.5 | 0.95 (d, 7.0) |

| 13 | 19.8 | 1.12 (d, 7.0) |

Data extracted from "Trinor- and tetranor-eremophilane sesquiterpenoids with anti-neuroinflammatory activity from cultures of the fungus Septoria rudbeckiae" published in Phytochemistry, 2021.[1]

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Data

This table illustrates how calculated data for a proposed structure would be compared against experimental values. The Mean Absolute Error (MAE) is a key metric for assessing the quality of the fit.

| Position | δC (Experimental) | δC (Calculated) | Δδ (Exp - Calc) |

| 1 | 134.6 | 135.1 | -0.5 |

| 2 | 129.5 | 130.0 | -0.5 |

| 3 | 199.8 | 200.5 | -0.7 |

| 4 | 51.4 | 51.8 | -0.4 |

| 5 | 53.9 | 54.2 | -0.3 |

| 6 | 32.7 | 33.1 | -0.4 |

| 7 | 41.5 | 41.9 | -0.4 |

| 8 | 25.1 | 25.5 | -0.4 |

| 9 | 170.2 | 170.8 | -0.6 |

| 10 | 148.1 | 148.7 | -0.6 |

| 11 | 21.2 | 21.5 | -0.3 |

| 12 | 14.5 | 14.8 | -0.3 |

| 13 | 19.8 | 20.1 | -0.3 |

| MAE | 0.43 |

Mandatory Visualizations

Diagrams are crucial for understanding the logical flow of the computational chemistry workflow.

Caption: Computational workflow for the structural elucidation of this compound.

Caption: Detailed logical flow for NMR and ECD spectral prediction.

References

An In-depth Technical Guide to the Electronic Circular Dichroism (ECD) of Eremophilane Sesquiterpenoids

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of Electronic Circular Dichroism (ECD) spectroscopy in the structural elucidation of eremophilane-type sesquiterpenoids, a significant class of natural products with diverse biological activities. While specific data for "Septeremophilane E" is not presently available in the cited literature, this document outlines the generalized experimental and computational methodologies employed for determining the absolute configuration of novel compounds within this family.

Introduction to Eremophilane Sesquiterpenoids and ECD

Eremophilane sesquiterpenoids are characterized by a decalin framework and are known for their structural diversity and a wide range of biological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial properties.[1] The determination of their absolute configuration is a critical step in their structural elucidation and for understanding their structure-activity relationships.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2][3] It is particularly valuable for assigning the absolute configuration of natural products, often in combination with quantum-mechanical calculations.[4][5][6] For eremophilane sesquiterpenoids, ECD analysis, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations, has become a standard and reliable method for stereochemical assignment.[7][8][9]

Quantitative Data Presentation

The ECD spectra of eremophilane sesquiterpenoids are typically characterized by Cotton effects (CEs) at specific wavelengths (λmax), with the sign and magnitude of the molar circular dichroism (Δε) being indicative of the stereochemistry. The following table presents representative ECD data for a hypothetical eremophilane sesquiterpenoid, based on published data for analogous compounds.[1][8]

| Compound Family Example | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) |

| Aurantiophilane-type[1] | CH₃CN | 223 | +7.9 |

| 265 | +14.3 | ||

| 311 | -3.1 | ||

| Emericellopsis maritima-derived[8] | MeOH | 212 | +2.63 |

| 289 | -0.85 |

Experimental and Computational Protocols

The determination of the absolute configuration of an eremophilane sesquiterpenoid using ECD involves a combination of experimental measurements and theoretical calculations.

3.1. Experimental Measurement of ECD Spectra

A detailed protocol for acquiring experimental ECD spectra is as follows:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of the purified eremophilane sesquiterpenoid in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).

-

The concentration should be adjusted to yield an optimal absorbance (typically between 0.5 and 1.0) in the UV-Vis spectrum. A common concentration range is 0.1-1.0 mg/mL.

-

-

Instrumentation:

-

Utilize a commercial circular dichroism spectrophotometer.

-

Employ a quartz cuvette with a path length appropriate for the sample concentration and solvent transparency range (e.g., 0.1 cm or 1.0 cm).

-

-

Data Acquisition Parameters:

-

Wavelength Range: Scan from approximately 400 nm down to 190 nm.

-

Scanning Speed: A typical speed is 100 nm/min.

-

Bandwidth: Use a bandwidth of 1.0 nm.

-

Response Time: Set a response time of 1 second.

-

Accumulations: Average multiple scans (e.g., 3-5 scans) to improve the signal-to-noise ratio.

-

Baseline Correction: Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

-

3.2. Computational ECD Spectra Calculation

The theoretical calculation of ECD spectra is crucial for assigning the absolute configuration by comparing the experimental spectrum with the calculated spectra of possible enantiomers.[4][10]

-

Conformational Search:

-

For the two possible enantiomers of the determined relative configuration, perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF).

-

Select the low-energy conformers (e.g., within a 10 kJ/mol energy window) for further optimization.

-

-

Geometry Optimization and Frequency Calculations:

-

Optimize the geometries of the selected conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

-

ECD Calculation:

-

For each optimized conformer, calculate the excitation energies and rotational strengths using Time-Dependent DFT (TD-DFT) with a basis set that includes diffuse functions (e.g., CAM-B3LYP/aug-cc-pVTZ).[10]

-

The solvent effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).

-

-

Spectral Simulation:

-

Boltzmann-average the calculated ECD spectra of all significant conformers based on their relative free energies.

-

Simulate the final ECD spectrum by applying a Gaussian or Lorentzian band shape to the calculated rotational strengths.[2]

-

-

Comparison and Assignment:

-

Compare the overall shape and sign of the Cotton effects of the experimental ECD spectrum with the calculated spectra for the two enantiomers.

-

The enantiomer whose calculated spectrum shows a better agreement with the experimental one is assigned as the absolute configuration of the natural product.[11]

-

Visualization of the Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the determination of the absolute configuration of an eremophilane sesquiterpenoid using ECD spectroscopy.

Caption: Workflow for Absolute Configuration Determination using ECD.

References

- 1. Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Eremophilane Sesquiterpenes and Benzene Derivatives from the Endophyte Microdiplodia sp. WGHS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Eremophilane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Eremophilane sesquiterpenoids, a diverse class of natural products, have garnered significant attention within the scientific community due to their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide delves into the core biosynthetic pathway of these fascinating molecules, providing a detailed overview of the enzymatic processes, quantitative data on enzyme kinetics, and comprehensive experimental protocols for their study.

The Core Biosynthetic Pathway: From a Linear Precursor to a Bicyclic Scaffold

The biosynthesis of all eremophilane sesquiterpenoids originates from the central precursor molecule in isoprenoid metabolism, farnesyl pyrophosphate (FPP).[1][2][3] The journey from this linear C15 molecule to the characteristic bicyclic eremophilane skeleton is a marvel of enzymatic precision, primarily orchestrated by a class of enzymes known as terpene cyclases, with aristolochene synthase being a key and well-studied example.[4][5]

The initial and rate-limiting step is the ionization of FPP, facilitated by a divalent metal ion cofactor, typically Mg2+, within the enzyme's active site.[6] This leads to the formation of a farnesyl cation. Subsequently, the enzyme guides a series of intramolecular cyclization reactions. The first cyclization event typically forms a 10- or 11-membered ring intermediate, such as germacrene A.[7][8] This highly unstable intermediate is then protonated and undergoes a second cyclization to form the bicyclic eudesmane cation. A crucial rearrangement follows, involving a 1,2-hydride shift and a subsequent methyl group migration from C-10 to C-5, which establishes the signature eremophilane carbon skeleton.[9] The final step in the formation of the parent hydrocarbon, aristolochene, is the deprotonation of the resulting carbocation.[7][10]

Further structural diversity among eremophilane sesquiterpenoids is achieved through subsequent modifications of the basic skeleton, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes.[10] These modifications can include hydroxylations, epoxidations, and the formation of lactone rings, leading to the vast array of eremophilane derivatives found in nature.[11][12][13][14][15]

Below is a DOT language representation of the core biosynthetic pathway of eremophilane sesquiterpenoids.

Quantitative Insights into Eremophilane Biosynthesis

The efficiency and product specificity of the enzymes involved in eremophilane biosynthesis are critical for understanding and potentially manipulating the production of these compounds. The following tables summarize key quantitative data for aristolochene synthase, a pivotal enzyme in this pathway.

Table 1: Steady-State Kinetic Parameters of Wild-Type Aristolochene Synthases

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Penicillium roqueforti | Farnesyl Pyrophosphate | 0.53 ± 0.05 | 0.23 ± 0.01 | 4.3 x 105 | [1] |

| Aspergillus terreus | Farnesyl Pyrophosphate | 0.30 ± 0.03 | 0.09 ± 0.01 | 3.0 x 105 | [7] |

Table 2: Product Distribution of Wild-Type and Mutant Aristolochene Synthases from Penicillium roqueforti

| Enzyme Variant | (+)-Aristolochene (%) | (S)-(-)-Germacrene A (%) | (-)-Valencene (%) | Reference |

| Wild-Type | 94 | 4 | 2 | [7] |

| Y92F | 81 | 12 | 7 | [7] |

| E252Q | 0 | 100 | 0 | [7] |

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments commonly employed in the study of eremophilane biosynthesis.

Heterologous Expression and Purification of Aristolochene Synthase in E. coli

This protocol describes the expression of a terpene synthase gene in a bacterial host for subsequent characterization.

a. Gene Cloning and Plasmid Construction:

-

The coding sequence for aristolochene synthase is PCR amplified from a cDNA library of the source organism (e.g., Penicillium roqueforti).

-

The amplified gene is cloned into a suitable expression vector, such as pET28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.

-

The construct is verified by DNA sequencing.

b. Transformation and Expression:

-

The expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).[16][17]

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28a) and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication or using a French press.

-

The cell lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

The supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His6-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Aristolochene Synthase

This assay measures the catalytic activity of the purified enzyme.[18]

a. Reaction Mixture:

-

A typical reaction mixture (e.g., 100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

5 mM Dithiothreitol (DTT)

-

10 µM purified aristolochene synthase

-

50 µM Farnesyl Pyrophosphate (FPP)

-

b. Reaction Procedure:

-

The reaction is initiated by the addition of FPP.

-

The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of an equal volume of a stop solution (e.g., 0.2 M KOH/0.1 M EDTA) or by extraction with an organic solvent.

c. Product Extraction and Analysis:

-

The reaction products are extracted with an organic solvent such as hexane or pentane.

-

The organic layer is collected and concentrated under a stream of nitrogen.

-

The extracted sesquiterpenes are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes

This technique is used for the separation, identification, and quantification of volatile sesquiterpene products.[19][20][21]

a. Instrumentation and Column:

-

A gas chromatograph coupled to a mass spectrometer is used.

-

A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed for the separation of sesquiterpene hydrocarbons.

b. GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 5°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

Injection Mode: Splitless

c. MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

d. Data Analysis:

-

Identification of sesquiterpene products is achieved by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification can be performed by integrating the peak areas of the total ion chromatogram (TIC) or selected ion monitoring (SIM) and comparing them to a calibration curve generated with a known concentration of an internal or external standard.

Below is a DOT language representation of the experimental workflow.

Regulatory Networks: Orchestrating Eremophilane Production

The biosynthesis of eremophilane sesquiterpenoids, like other secondary metabolites in fungi, is tightly regulated in response to various internal and external cues. While a complete signaling pathway dedicated to eremophilane production is not fully elucidated, evidence points to the involvement of broader regulatory networks that control fungal development and secondary metabolism.

Factors such as nutrient availability, light, pH, and oxidative stress can significantly influence the expression of terpene synthase genes and other enzymes in the biosynthetic pathway.[4] G protein-coupled receptor (GPCR) signaling cascades are known to play a crucial role in sensing environmental signals and transducing them into cellular responses, including the activation of transcription factors that regulate the expression of secondary metabolite gene clusters.[22] For instance, the heterotrimeric G protein pathway can modulate the levels of intracellular second messengers like cyclic AMP (cAMP), which in turn can affect the activity of protein kinases such as Protein Kinase A (PKA). PKA can then phosphorylate downstream transcription factors, leading to the up- or down-regulation of genes involved in sesquiterpenoid biosynthesis.

Further research is needed to delineate the specific signaling components and transcription factors that directly govern the expression of eremophilane biosynthetic genes in different fungal species.

Below is a DOT language representation of a plausible regulatory relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aristolochene synthase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aristolochene synthase: mechanistic analysis of active site residues by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Traversing the fungal terpenome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Heterologous protein expression in E. coli [protocols.io]

- 17. Heterologous protein expression in E. coli [protocols.io]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Signalling pathways connecting mycotoxin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Septeremophilane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septeremophilane compounds belong to the eremophilane-type sesquiterpenoids, a class of natural products characterized by a bicyclic carbon skeleton. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This guide provides a comprehensive overview of the natural sources of septeremophilane compounds, details on their isolation and characterization, and a summary of quantitative data to aid in research and development efforts.

Natural Sources of Septeremophilane Compounds

Septeremophilane and other eremophilane-type sesquiterpenoids are primarily found in two major kingdoms of life: plants and fungi.

Fungal Sources

Fungi, particularly endophytic and marine-derived species, are a rich and diverse source of eremophilane-type sesquiterpenoids. A significant number of these compounds, estimated to be around 180, have been reported from fungal origins[1]. These fungal metabolites often exhibit a wide array of bioactivities, making them promising candidates for drug discovery[1].

Key Fungal Genera:

-

Penicillium sp. : A fungus, Penicillium sp. L1, isolated from basalt fibre, has been shown to produce novel nor-eremophilane sesquiterpenoids[2].

-

Acremonium sp. : An Acremonium species isolated from deep-sea sediments has been identified as a source of eremophilane-type sesquiterpenoids[3].

-

Septoria rudbeckiae : This fungus is known to produce trinor- and tetranor-eremophilane sesquiterpenoids that exhibit anti-neuroinflammatory activity[2].

-

Eutypella sp. : A deep-sea fungus, Eutypella sp., has also been found to produce eremophilane-type sesquiterpenoids[2].

Plant Sources

The Asteraceae family is the most prominent plant source of eremophilane-type sesquiterpenes. These compounds are considered chemotaxonomic markers for several genera within this family[1].

Key Plant Genera:

-

Ligularia : Species within this genus are well-known producers of eremophilane sesquiterpenes. For example, Ligularia macrophylla has yielded several new eremophilane sesquiterpenes[3].

-

Senecio : This genus is another significant source of eremophilane-type compounds[1][4].

-

Cacalia : Along with Ligularia and Senecio, Cacalia is a key genus in the Asteraceae family for these types of sesquiterpenoids[1][4].

-

Petasites : This genus is also recognized as a source of eremophilane-type sesquiterpenes[1].

While predominantly found in Asteraceae, a limited number of eremophilane-type sesquiterpenes have also been identified in the Scrophulariaceae family, specifically from Rehmannia glutinosa[1].

Quantitative Data on Isolated Septeremophilane Compounds

The yield of septeremophilane and related eremophilane compounds can vary significantly depending on the source organism and the extraction and purification methods employed. The following table summarizes available quantitative data from the literature.

| Compound Name | Natural Source | Yield | Reference |

| 6β-sarracinoyloxy-1β,10β-epoxy-furanoeremophilane | Ligularia macrophylla | Not explicitly quantified in abstract | [3] |

| 6α-angeloyloxy-10βH-furanoeremophil-1-one | Ligularia macrophylla | Not explicitly quantified in abstract | [3] |

| 1α-hydroxy-9-deoxycacalol | Ligularia macrophylla | Not explicitly quantified in abstract | [3] |

| 1β-hydroxy-11(R,S)-8-oxoeremophil-6,9-dien-12-al | Ligularia macrophylla | Not explicitly quantified in abstract | [3] |

| Nor-eremophilanol A-C | Penicillium sp. L1 | Not explicitly quantified in abstract | [2] |

Note: This table is intended to be illustrative. Researchers should consult the primary literature for detailed quantitative data.

Experimental Protocols

The isolation and characterization of septeremophilane compounds involve a series of standard natural product chemistry techniques. The following is a generalized protocol based on methodologies cited in the literature.

General Isolation and Purification Protocol

-

Sample Collection and Preparation :

-

Fungal Sources : Fungi are typically cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid media (e.g., Potato Dextrose Agar)[5][6]. The fermentation broth and/or mycelia are harvested after a specific incubation period.

-

Plant Sources : The relevant plant parts (e.g., roots, rhizomes, aerial parts) are collected, dried, and powdered.

-

-

Extraction :

-

The prepared fungal or plant material is extracted with an organic solvent. Common solvents used include methanol, ethanol, and ethyl acetate[6][7].

-

Liquid-liquid extraction is a frequently employed method for fungal cultures, where the culture medium is extracted with an immiscible organic solvent[7].

-

For solid materials, maceration or Soxhlet extraction is typically used.

-

-

Purification :

-

The crude extract is subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography : This is often the first step in purification, using stationary phases like silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (e.g., with a C18 column) is commonly used for the final purification of compounds to a high degree of purity[6].

-

High-Speed Counter-Current Chromatography (HSCCC) : This technique has been successfully applied for the preparative separation of related compounds from fungal extracts[6].

-

-

Structure Elucidation :

-

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and stereochemistry.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation[3].

-

-

Visualizations

Biosynthetic Pathway of Eremophilane-Type Sesquiterpenoids

The biosynthesis of eremophilane-type sesquiterpenes is known to deviate from the standard isoprene rule, involving a characteristic methyl migration step from farnesyl diphosphate[1].

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, identification, and antibacterial evaluation of endophytic fungi from Gannan navel orange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Framework for Assessing a Compound's Potential to Inhibit Nitric Oxide Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases and septic shock.[2][3] Consequently, the identification and characterization of compounds that can modulate NO production are of significant interest in drug discovery and development.